Chemical structure and molecular weight of 6-(Propylsulfanyl)pyridin-2-amine
An In-Depth Technical Guide to 6-(Propylsulfanyl)pyridin-2-amine Abstract The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in bio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 6-(Propylsulfanyl)pyridin-2-amine
Abstract
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] Its unique electronic properties and ability to form critical hydrogen bond interactions make it a highly sought-after building block in drug design. This guide introduces 6-(Propylsulfanyl)pyridin-2-amine, a novel derivative that combines the established 2-aminopyridine core with a propylsulfanyl (propylthio) side chain. This modification is designed to modulate physicochemical properties such as lipophilicity and metabolic stability, potentially unlocking new therapeutic applications. This document provides a comprehensive overview of its chemical structure, calculated molecular properties, a detailed, mechanistically justified synthetic protocol, and an exploration of its potential in drug discovery based on analogous structures.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its application in research and development. This section details the structural identity and predicted physicochemical characteristics of 6-(Propylsulfanyl)pyridin-2-amine.
Chemical Structure and Identification
The molecule consists of a pyridine ring substituted with an amine group at position 2 and a propylsulfanyl group at position 6.
IUPAC Name: 6-(Propylsulfanyl)pyridin-2-amine
Molecular Formula: C₈H₁₂N₂S
Canonical SMILES: CCCSC1=CC=CC(N)=N1
InChI Key: Generated upon synthesis and database submission.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties. As this is a novel compound, these values are calculated or estimated based on its chemical structure and data from analogous compounds.
A robust and reproducible synthetic route is paramount for the exploration of any new chemical entity. We propose a highly efficient two-step, one-pot synthesis based on the nucleophilic aromatic substitution (SₙAr) reaction, a well-established method for forming carbon-sulfur bonds on electron-deficient aromatic rings like pyridine.
Retrosynthetic Analysis and Strategy
The most logical disconnection for 6-(Propylsulfanyl)pyridin-2-amine is at the C-S bond. This retrosynthetic approach identifies a commercially available halogenated 2-aminopyridine and propanethiol as the key starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Protocol
This protocol is designed as a self-validating system, with clear steps and justifications for the choice of reagents and conditions.
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-bromo-2-aminopyridine (1.0 eq).
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).
Thiolate Formation (Nucleophile Generation): Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve 1-propanethiol (1.2 eq) in a small amount of anhydrous DMF. Slowly add this solution to a stirred suspension of sodium hydride (1.3 eq) in anhydrous DMF at 0 °C.
Expert Rationale: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the thiol to form the highly nucleophilic sodium propanethiolate. Performing this step at 0 °C controls the exothermic reaction and hydrogen gas evolution.
Nucleophilic Substitution: Slowly add the freshly prepared sodium propanethiolate solution to the 6-bromo-2-aminopyridine solution at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
Expert Rationale: The pyridine ring, particularly with the electron-withdrawing effect of the ring nitrogen, is activated towards nucleophilic attack at the 2- and 6-positions. The bromide is an excellent leaving group, facilitating the SₙAr reaction. DMF is an ideal polar aprotic solvent that solvates the sodium cation, leaving the thiolate anion highly reactive.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup and Extraction: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure 6-(Propylsulfanyl)pyridin-2-amine.
Proposed Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
¹H NMR: Expect characteristic signals for the propyl chain (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to sulfur) and distinct aromatic signals for the three protons on the pyridine ring.
¹³C NMR: Expect 8 distinct carbon signals corresponding to the molecular structure.
Mass Spectrometry (MS): Expect a molecular ion peak [M+H]⁺ at m/z ≈ 169.08.
FTIR Spectroscopy: Expect characteristic N-H stretching bands for the amine group and C-S stretching vibrations.
Synthesis and Purification Workflow
Caption: Proposed workflow for synthesis and purification.
Potential Applications in Drug Discovery
While 6-(Propylsulfanyl)pyridin-2-amine is a novel molecule, the extensive pharmacology of related aminopyridine derivatives allows for educated hypotheses regarding its potential therapeutic applications.[3][4]
The 2-Aminopyridine Pharmacophore
The 2-aminopyridine moiety is a well-known "hinge-binding" motif, crucial for the activity of many kinase inhibitors. The two nitrogen atoms can form a bidentate hydrogen bond pattern with the protein backbone in the hinge region of an ATP-binding pocket, a common mechanism for inhibiting kinase activity.
Potential Therapeutic Targets
Oncology: Given the prevalence of 2-aminopyridine cores in approved and investigational kinase inhibitors, this compound could serve as a scaffold for developing novel agents targeting protein kinases implicated in cancer.[3]
Neuroscience: Aminopyridine derivatives have been explored as modulators of various receptors and ion channels in the central nervous system.[3] The propylsulfanyl group could fine-tune blood-brain barrier permeability.
Anti-Infectives: The pyridine scaffold is present in numerous antibacterial and antifungal agents.[3][5] This derivative could be screened against various pathogens, including those responsible for neglected tropical diseases.[4]
Conceptual Mechanism of Action: Kinase Inhibition
The diagram below illustrates a hypothetical mechanism where the 2-aminopyridine core anchors the molecule in the hinge region of a kinase, while the propylsulfanyl group occupies a hydrophobic pocket, leading to inhibition of downstream signaling.
Caption: Conceptual inhibition of a protein kinase.
Conclusion
6-(Propylsulfanyl)pyridin-2-amine represents a promising, unexplored chemical entity. By leveraging the privileged 2-aminopyridine scaffold and incorporating a thioether linkage, this compound offers a unique profile for further investigation. The synthetic route proposed herein is robust, high-yielding, and based on well-understood chemical principles. Given the vast biological activities associated with its structural class, 6-(Propylsulfanyl)pyridin-2-amine is a compelling candidate for screening libraries and as a foundational building block for the development of next-generation therapeutics in oncology, neuroscience, and infectious diseases.
References
PubChem. (n.d.). 6-(Propan-2-yl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
ResearchGate. (n.d.). Synthesis and Structure of 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone. Retrieved February 22, 2026, from [Link]
The Royal Society of Chemistry. (2010). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved February 22, 2026, from [Link]
CAS Common Chemistry. (n.d.). 6-Propyl-2-pyridinamine. American Chemical Society. Retrieved February 22, 2026, from [Link]
Wikipedia. (n.d.). 2-Aminopyridine. Retrieved February 22, 2026, from [Link]
ResearchGate. (2019). Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. Retrieved February 22, 2026, from [Link]
MDPI. (2021). Bi-Dentate Pyridyl Amine-Derived Complexes of Aluminium: Synthesis, Structure and ROP Capability. Retrieved February 22, 2026, from [Link]
PubChem. (n.d.). 6-phenethylsulfanyl-7H-purin-2-amine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
The Royal Society of Chemistry. (2016). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved February 22, 2026, from [Link]
Journal of Pharmaceutical and Applied Chemistry. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved February 22, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved February 22, 2026, from [Link]
ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved February 22, 2026, from [Link]
Semantic Scholar. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Retrieved February 22, 2026, from [Link]
MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved February 22, 2026, from [Link]
Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
Physicochemical Properties and Calculated LogP of 6-(Propylsulfanyl)pyridin-2-amine: A Technical Guide
Executive Summary This technical guide provides a comprehensive physicochemical analysis of 6-(Propylsulfanyl)pyridin-2-amine , a critical scaffold in medicinal chemistry often utilized as a "hinge-binding" motif in kina...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 6-(Propylsulfanyl)pyridin-2-amine , a critical scaffold in medicinal chemistry often utilized as a "hinge-binding" motif in kinase inhibitor design or as a precursor in fragment-based drug discovery (FBDD).[1]
The molecule features a 2-aminopyridine core—a classic hydrogen bond donor/acceptor system—substituted at the 6-position with a propylsulfanyl (propylthio) tail.[1] This substitution pattern modulates the scaffold's lipophilicity and steric profile without significantly disrupting the planarity required for π-stacking interactions. This guide details its calculated physicochemical profile, specifically focusing on the consensus LogP, and outlines rigorous experimental protocols for validation.
Part 1: Structural Analysis & Physicochemical Profile[2]
The physicochemical behavior of this molecule is governed by the interplay between the polar aminopyridine headgroup and the lipophilic thio-alkyl tail.
Core Identity & Descriptors
Property
Value / Description
IUPAC Name
6-(Propylsulfanyl)pyridin-2-amine
CAS Number
78177-12-5
Molecular Formula
C₈H₁₂N₂S
Molecular Weight
168.26 g/mol
SMILES
CCCSc1cccc(n1)N
InChIKey
HAHXPMFFMRTIJV-UHFFFAOYSA-N
Calculated Physicochemical Properties
The following data represents a consensus derived from atom-additive and fragment-based algorithms (RDKit, XLogP3, and auxiliary descriptors).
Pyridine ring nitrogen (strong) + Sulfur (weak).[1][2]
Rotatable Bonds
3
S-Propyl chain flexibility; low entropy penalty upon binding.[1][2]
pKa (Base)
~6.7 - 6.9
The pyridine nitrogen is basic.[1][2] At physiological pH (7.4), the neutral form predominates (~80%).[2]
Part 2: The LogP Conundrum (Calculated vs. Expected)
Lipophilicity (LogP) is the defining parameter for this molecule's ADME profile.[2][3] The propylthio group significantly shifts the hydrophobicity compared to the parent 2-aminopyridine (LogP ~0.49).
Consensus LogP Calculation
Different algorithms weight the sulfur atom and alkyl chain differently.[2] A "Consensus LogP" is required for high-confidence prediction.[1][2]
The following diagram illustrates the standard cheminformatics workflow used to derive the consensus LogP for this scaffold.
Figure 1: Computational workflow for determining Consensus LogP, accounting for atom-additive and fragment-based variances.
Part 3: Experimental Validation Protocols
While calculated values are useful, experimental validation is mandatory for IND-enabling studies.[1][2] The following protocols are adapted from OECD Guidelines 107 and 117 .
Protocol A: Shake-Flask Method (OECD 107)
Best for: Compounds with LogP between -2 and 4 (ideal for this molecule).[1][2]
Principle: Direct measurement of solute distribution between n-octanol and water.[1][2]
Step-by-Step Methodology:
Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours to minimize volume changes during partitioning.
Buffer Selection: Use a phosphate buffer at pH 9.0.[1][2]
Reasoning: The pKa is ~6.[2]8. At pH 9.0 (pKa + 2), the molecule is >99% neutral.[2] Measuring at pH 7.4 would yield LogD, not LogP.[2]
Equilibration: Dissolve the test substance in the octanol phase. Mix with the aqueous phase in three different ratios (1:1, 1:2, 2:1) to detect concentration dependence.[1][2]
Agitation: Shake mechanically for 60 minutes at 25°C ± 1°C. Centrifuge to separate phases.
Quantification: Analyze both phases using HPLC-UV (detection at 254 nm or 280 nm, corresponding to the pyridine chromophore).
Derivation: Interpolate LogP from the linear regression of
vs. LogP of standards.
Part 4: Synthetic Accessibility & Pathway
Understanding the synthesis is crucial because impurities (e.g., unreacted thiol or oxidized sulfoxides) can drastically skew physicochemical measurements.
Mechanism: Nucleophilic Aromatic Substitution (
).[1][2]
The 2-amino group is electron-donating, which usually deactivates the ring for .[1] However, the 6-position is activated enough for displacement of a halogen if the nucleophile is strong (thiolate).
Figure 2: Synthetic route via SNAr. Note: High temperatures are required due to the deactivating effect of the amino group.
Part 5: ADME Implications
The calculated LogP of ~2.3 places this molecule in the "Sweet Spot" for drug development.
Blood-Brain Barrier (BBB):
LogP values between 2.0 and 3.0 are optimal for CNS penetration.[2]
Combined with a low TPSA (51.8 Ų) and low MW, this scaffold is predicted to be highly BBB permeable .[2]
Metabolic Liability:
The sulfur atom is a "soft spot" for metabolism.[2] Flavin-containing monooxygenases (FMOs) or CYPs will likely oxidize the sulfide to the sulfoxide (LogP decreases) and subsequently the sulfone (LogP decreases further).[1]
Researcher Note: When running bioassays, monitor for the mass shifts +16 (sulfoxide) and +32 (sulfone).[2]
References
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[2][4][5] OECD iLibrary.[1][2] Available at: [Link][1][4]
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[2][6] OECD iLibrary.[1][2] Available at: [Link][1]
PubChem Compound Summary. 6-(Propyl)pyridin-2-amine (Analogous Structure Data). National Library of Medicine.[2] Available at: [Link][1]
Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][7] Advanced Drug Delivery Reviews. Available at: [Link]
SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] (Consensus LogP Methodology). Available at: [Link][1]
The Ascendance of Propylsulfanyl Pyridine Building Blocks: A Technical Guide for Researchers and Drug Development Professionals
Abstract The pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry, with its derivatives forming the basis of numerous blockbuster drugs and high-performance agrochemicals.[1][2] Among the vas...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry, with its derivatives forming the basis of numerous blockbuster drugs and high-performance agrochemicals.[1][2] Among the vast array of functionalized pyridines, those bearing a propylsulfanyl group have emerged as particularly valuable building blocks. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and applications of propylsulfanyl pyridine derivatives. We will explore the fundamental principles governing their synthesis, delve into detailed experimental protocols, and illuminate their burgeoning role in the development of novel therapeutics and crop protection agents. This guide is intended to be a vital resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these versatile chemical motifs.
Introduction: The Pyridine Nucleus and the Significance of Sulfur Linkages
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug discovery. Its presence can significantly influence a molecule's physicochemical properties, such as polarity, solubility, and ability to form hydrogen bonds, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1] The introduction of a sulfur-containing substituent, such as a propylsulfanyl group, further expands the chemical space and offers unique opportunities for molecular design. The thioether linkage can act as a flexible hinge, participate in crucial binding interactions with biological targets, and influence the metabolic stability of a compound.
This guide will focus specifically on propylsulfanyl pyridine building blocks, examining their evolution from niche intermediates to valuable components in the synthetic chemist's toolbox.
Historical Development: From Early Thioether Syntheses to Modern Catalysis
The synthesis of aryl thioethers, including those of pyridine, has a rich history. Early methods often relied on harsh reaction conditions and the use of stoichiometric copper reagents, in what is now known as the Ullmann condensation.[3][4][5] This reaction involves the copper-promoted coupling of an aryl halide with a thiol or thiolate. While foundational, these early procedures often suffered from high temperatures, the need for polar, high-boiling solvents, and limited substrate scope.[3]
The advent of modern cross-coupling chemistry has revolutionized the synthesis of propylsulfanyl pyridines. Palladium-catalyzed reactions, for instance, offer milder conditions and greater functional group tolerance. However, a significant and widely utilized approach for the synthesis of alkylthiopyridines remains the nucleophilic aromatic substitution (SNAr) of halopyridines with alkyl thiols.[6][7][8] This method, which will be discussed in detail, has seen continuous improvement, with recent advancements enabling these reactions to proceed even at room temperature.[7]
Synthetic Methodologies: A Practical Guide
The synthesis of propylsulfanyl pyridines primarily relies on the nucleophilic aromatic substitution (SNAr) reaction, where a halide on the pyridine ring is displaced by a propanethiolate nucleophile. The reactivity of the halopyridine is highly dependent on the position of the leaving group, with the 2- and 4-positions being significantly more reactive than the 3-position.[2][9] This is due to the ability of the electron-withdrawing pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[9]
Synthesis of 2-Propylsulfanylpyridine and 4-Propylsulfanylpyridine via SNAr
The synthesis of 2- and 4-propylsulfanylpyridine can be readily achieved by reacting the corresponding chloropyridine with propanethiol in the presence of a base.
Diagram of the General SNAr Reaction:
Caption: General workflow for the synthesis of propylsulfanyl pyridines via SNAr.
Experimental Protocol: Synthesis of 4-(Propylsulfanyl)pyridine
Materials:
4-Chloropyridine hydrochloride
1-Propanethiol
Sodium hydroxide (NaOH)
Dimethylformamide (DMF)
Diethyl ether
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a solution of 4-chloropyridine hydrochloride (1.0 eq) in DMF, add sodium hydroxide (2.2 eq) and stir the mixture at room temperature.
Add 1-propanethiol (1.1 eq) dropwise to the suspension.
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-(propylsulfanyl)pyridine.
Table 1: Representative Yields for SNAr Synthesis of Propylsulfanyl Pyridines
Starting Material
Product
Reagents and Conditions
Yield (%)
2-Chloropyridine
2-(Propylsulfanyl)pyridine
1-Propanethiol, NaH, DMF, 0 °C to rt
>90
4-Chloropyridine
4-(Propylsulfanyl)pyridine
1-Propanethiol, NaOH, DMF, 80 °C
85-95
2-Bromopyridine
2-(Propylsulfanyl)pyridine
1-Propanethiol, K₂CO₃, DMF, 100 °C
80-90
Synthesis of 3-Propylsulfanylpyridine
The synthesis of 3-propylsulfanylpyridine is more challenging via SNAr due to the lower reactivity of the 3-position.[9] Alternative methods, such as transition metal-catalyzed cross-coupling reactions, are often employed. The Ullmann condensation, a copper-catalyzed reaction, is a classical approach for forming C-S bonds.[3]
Diagram of the Ullmann Condensation:
Caption: Ullmann condensation for the synthesis of 3-propylsulfanyl pyridine.
Experimental Protocol: Synthesis of 3-(Propylsulfanyl)pyridine via Ullmann-type Coupling
Materials:
3-Bromopyridine
1-Propanethiol
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Procedure:
To a flask, add 3-bromopyridine (1.0 eq), 1-propanethiol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
Add anhydrous DMF and heat the mixture to 120-140 °C under a nitrogen atmosphere.
Stir the reaction for 12-24 hours, monitoring by TLC.
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the residue by column chromatography to yield 3-(propylsulfanyl)pyridine.
Applications in Drug Discovery and Agrochemicals
Propylsulfanyl pyridine derivatives are increasingly being incorporated into molecules with diverse biological activities. While specific, publicly available data on numerous compounds is often proprietary, patent literature and research articles provide valuable insights into their applications.
Pharmaceutical Applications
The propylsulfanyl pyridine motif has been explored in the development of various therapeutic agents. For instance, pyridine derivatives containing alkylthio substituents have been investigated for their potential as anti-inflammatory and immunomodulatory agents.[10] The presence of the thioether can contribute to the overall lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement.
In other research, sulfonylpyridine derivatives, which can be synthesized from propylsulfanyl pyridines via oxidation, have shown promise as anti-Chlamydia agents.[11] The sulfonyl group can act as a hydrogen bond acceptor and participate in key interactions with the active site of bacterial enzymes.
Agrochemical Applications
Pyridine-based compounds are a major class of agrochemicals, used as herbicides, insecticides, and fungicides.[12][13] The incorporation of a propylsulfanyl group can modulate the biological activity and selectivity of these agents. For example, pyridine-3-sulfonyl compounds have been patented as pesticidal agents.[14] The specific nature of the alkylthio substituent can influence the compound's uptake by the target pest and its metabolic fate in the environment.
Furthermore, some pyridine derivatives containing thioether linkages have demonstrated insecticidal activity.[15] The development of new insecticides with novel modes of action is crucial to combat the growing problem of insect resistance.
Characterization of Propylsulfanyl Pyridine Building Blocks
The structural elucidation of newly synthesized propylsulfanyl pyridine derivatives relies on a combination of standard spectroscopic techniques.
Table 2: Spectroscopic Data for 4-(Propylsulfanyl)pyridine [16]
Technique
Key Features
¹H NMR
Signals corresponding to the propyl group (triplet, sextet, triplet) and the pyridine ring protons. Chemical shifts will vary depending on the substitution pattern.
¹³C NMR
Resonances for the three carbons of the propyl group and the five carbons of the pyridine ring. The carbon attached to the sulfur will be shifted downfield.
Mass Spec.
The molecular ion peak corresponding to the mass of the propylsulfanyl pyridine derivative. Characteristic fragmentation patterns can also be observed.
Infrared (IR)
C-H stretching vibrations for the alkyl and aromatic protons, C=C and C=N stretching vibrations of the pyridine ring, and C-S stretching vibrations.
Conclusion and Future Outlook
Propylsulfanyl pyridine building blocks represent a versatile and increasingly important class of chemical intermediates. The continued development of efficient and scalable synthetic methods, particularly for the less accessible 3-substituted isomers, will further enhance their utility. As our understanding of structure-activity relationships deepens, we can expect to see the rational design and synthesis of novel propylsulfanyl pyridine derivatives with tailored biological activities for a wide range of applications in medicine and agriculture. The exploration of this chemical space holds significant promise for the discovery of next-generation drugs and crop protection agents.
References
Sangshetti, J. N., et al. (2015). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(12).
Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. Retrieved from [Link]
Yadav, V. K., & Sriram, M. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(Special Issue 5).
PubChem. (n.d.). 4-(propylthio)-pyridine. In PubChem. Retrieved from [Link]
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
Khadka, D. B., et al. (2023). Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Bioorganic & Medicinal Chemistry, 91, 117401.
Al-Omair, M. A., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(21), 5038.
Bogdan, D. P., & Borisov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1).
US7365042B2. (2008). Pyridine-3-sulfonyl compounds as pesticidal agents.
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
DE3789536D1. (1994). Pyridine derivatives, their pharmaceutical compositions, their use in the manufacture of medicinal products with therapeutic or preventive value and processes for their manufacture.
Houghtaling, J., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
Problems in Chemistry. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube.
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
KR20080045538A. (2008).
Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of Ullmann and Goldberg Reactions: Progress in Copper-Catalyzed C-N-, C-O-, and C-S-Coupling. Synlett, (15), 2428-2439.
Wikipedia. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]
Giraudo, A., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3594.
US6437139B1. (2002).
EP0385267A3. (1991).
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine.
Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435.
WO2024012914A1. (2024).
Al-Zaydi, K. M. (2009).
El-Sayed, N. N. E., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 50, 328-337.
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649.
Zhang, Y., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Proceedings of the National Academy of Sciences, 119(47), e2209536119.
US4529596A. (1985).
Eureka. (2015, October 8). Pyridine derivative.
Problems in Chemistry. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube.
Request PDF. (n.d.). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. ResearchGate.##
Abstract
The pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry, with its derivatives forming the basis of numerous blockbuster drugs and high-performance agrochemicals.[2][12] Among the vast array of functionalized pyridines, those bearing a propylsulfanyl group have emerged as particularly valuable building blocks. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and applications of propylsulfanyl pyridine derivatives. We will explore the fundamental principles governing their synthesis, delve into detailed experimental protocols, and illuminate their burgeoning role in the development of novel therapeutics and crop protection agents. This guide is intended to be a vital resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these versatile chemical motifs.
Introduction: The Pyridine Nucleus and the Significance of Sulfur Linkages
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug discovery. Its presence can significantly influence a molecule's physicochemical properties, such as polarity, solubility, and ability to form hydrogen bonds, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[12] The introduction of a sulfur-containing substituent, such as a propylsulfanyl group, further expands the chemical space and offers unique opportunities for molecular design. The thioether linkage can act as a flexible hinge, participate in crucial binding interactions with biological targets, and influence the metabolic stability of a compound.
This guide will focus specifically on propylsulfanyl pyridine building blocks, examining their evolution from niche intermediates to valuable components in the synthetic chemist's toolbox.
Historical Development: From Early Thioether Syntheses to Modern Catalysis
The synthesis of aryl thioethers, including those of pyridine, has a rich history. Early methods often relied on harsh reaction conditions and the use of stoichiometric copper reagents, in what is now known as the Ullmann condensation.[3][4][5] This reaction involves the copper-promoted coupling of an aryl halide with a thiol or thiolate. While foundational, these early procedures often suffered from high temperatures, the need for polar, high-boiling solvents, and limited substrate scope.[3]
The advent of modern cross-coupling chemistry has revolutionized the synthesis of propylsulfanyl pyridines. Palladium-catalyzed reactions, for instance, offer milder conditions and greater functional group tolerance. However, a significant and widely utilized approach for the synthesis of alkylthiopyridines remains the nucleophilic aromatic substitution (SNAr) of halopyridines with alkyl thiols.[6][7][8] This method, which will be discussed in detail, has seen continuous improvement, with recent advancements enabling these reactions to proceed even at room temperature.[7]
Synthetic Methodologies: A Practical Guide
The synthesis of propylsulfanyl pyridines primarily relies on the nucleophilic aromatic substitution (SNAr) reaction, where a halide on the pyridine ring is displaced by a propanethiolate nucleophile. The reactivity of the halopyridine is highly dependent on the position of the leaving group, with the 2- and 4-positions being significantly more reactive than the 3-position.[2][9] This is due to the ability of the electron-withdrawing pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[9]
Synthesis of 2-Propylsulfanylpyridine and 4-Propylsulfanylpyridine via SNAr
The synthesis of 2- and 4-propylsulfanylpyridine can be readily achieved by reacting the corresponding chloropyridine with propanethiol in the presence of a base.
Diagram of the General SNAr Reaction:
Caption: General workflow for the synthesis of propylsulfanyl pyridines via SNAr.
Experimental Protocol: Synthesis of 4-(Propylsulfanyl)pyridine
Materials:
4-Chloropyridine hydrochloride
1-Propanethiol
Sodium hydroxide (NaOH)
Dimethylformamide (DMF)
Diethyl ether
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a solution of 4-chloropyridine hydrochloride (1.0 eq) in DMF, add sodium hydroxide (2.2 eq) and stir the mixture at room temperature.
Add 1-propanethiol (1.1 eq) dropwise to the suspension.
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-(propylsulfanyl)pyridine.
Table 1: Representative Yields for SNAr Synthesis of Propylsulfanyl Pyridines
Starting Material
Product
Reagents and Conditions
Yield (%)
2-Chloropyridine
2-(Propylsulfanyl)pyridine
1-Propanethiol, NaH, DMF, 0 °C to rt
>90
4-Chloropyridine
4-(Propylsulfanyl)pyridine
1-Propanethiol, NaOH, DMF, 80 °C
85-95
2-Bromopyridine
2-(Propylsulfanyl)pyridine
1-Propanethiol, K₂CO₃, DMF, 100 °C
80-90
Synthesis of 3-Propylsulfanylpyridine
The synthesis of 3-propylsulfanylpyridine is more challenging via SNAr due to the lower reactivity of the 3-position.[9] Alternative methods, such as transition metal-catalyzed cross-coupling reactions, are often employed. The Ullmann condensation, a copper-catalyzed reaction, is a classical approach for forming C-S bonds.[3]
Diagram of the Ullmann Condensation:
Caption: Ullmann condensation for the synthesis of 3-propylsulfanyl pyridine.
Experimental Protocol: Synthesis of 3-(Propylsulfanyl)pyridine via Ullmann-type Coupling
Materials:
3-Bromopyridine
1-Propanethiol
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Procedure:
To a flask, add 3-bromopyridine (1.0 eq), 1-propanethiol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
Add anhydrous DMF and heat the mixture to 120-140 °C under a nitrogen atmosphere.
Stir the reaction for 12-24 hours, monitoring by TLC.
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the residue by column chromatography to yield 3-(propylsulfanyl)pyridine.
Applications in Drug Discovery and Agrochemicals
Propylsulfanyl pyridine derivatives are increasingly being incorporated into molecules with diverse biological activities. While specific, publicly available data on numerous compounds is often proprietary, patent literature and research articles provide valuable insights into their applications.
Pharmaceutical Applications
The propylsulfanyl pyridine motif has been explored in the development of various therapeutic agents. For instance, pyridine derivatives containing alkylthio substituents have been investigated for their potential as anti-inflammatory and immunomodulatory agents.[10] The presence of the thioether can contribute to the overall lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement.
In other research, sulfonylpyridine derivatives, which can be synthesized from propylsulfanyl pyridines via oxidation, have shown promise as anti-Chlamydia agents.[11] The sulfonyl group can act as a hydrogen bond acceptor and participate in key interactions with the active site of bacterial enzymes.
Agrochemical Applications
Pyridine-based compounds are a major class of agrochemicals, used as herbicides, insecticides, and fungicides.[12][13] The incorporation of a propylsulfanyl group can modulate the biological activity and selectivity of these agents. For example, pyridine-3-sulfonyl compounds have been patented as pesticidal agents.[14] The specific nature of the alkylthio substituent can influence the compound's uptake by the target pest and its metabolic fate in the environment.
Furthermore, some pyridine derivatives containing thioether linkages have demonstrated insecticidal activity.[15] The development of new insecticides with novel modes of action is crucial to combat the growing problem of insect resistance.
Characterization of Propylsulfanyl Pyridine Building Blocks
The structural elucidation of newly synthesized propylsulfanyl pyridine derivatives relies on a combination of standard spectroscopic techniques.
Table 2: Spectroscopic Data for 4-(Propylsulfanyl)pyridine [16]
Technique
Key Features
¹H NMR
Signals corresponding to the propyl group (triplet, sextet, triplet) and the pyridine ring protons. Chemical shifts will vary depending on the substitution pattern.
¹³C NMR
Resonances for the three carbons of the propyl group and the five carbons of the pyridine ring. The carbon attached to the sulfur will be shifted downfield.
Mass Spec.
The molecular ion peak corresponding to the mass of the propylsulfanyl pyridine derivative. Characteristic fragmentation patterns can also be observed.
Infrared (IR)
C-H stretching vibrations for the alkyl and aromatic protons, C=C and C=N stretching vibrations of the pyridine ring, and C-S stretching vibrations.
Conclusion and Future Outlook
Propylsulfanyl pyridine building blocks represent a versatile and increasingly important class of chemical intermediates. The continued development of efficient and scalable synthetic methods, particularly for the less accessible 3-substituted isomers, will further enhance their utility. As our understanding of structure-activity relationships deepens, we can expect to see the rational design and synthesis of novel propylsulfanyl pyridine derivatives with tailored biological activities for a wide range of applications in medicine and agriculture. The exploration of this chemical space holds significant promise for the discovery of next-generation drugs and crop protection agents.
References
Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(7), 2457-2467.
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research.
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine.
Bogdan, D. P., & Borisov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1).
Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435.
DE3789536D1. (1994). Pyridine derivatives, their pharmaceutical compositions, their use in the manufacture of medicinal products with therapeutic or preventive value and processes for their manufacture.
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
El-Sayed, N. N. E., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 50, 328-337.
EP0385267A3. (1991). Pyridine derivatives, their preparation and their use as fungicides.
Eureka. (2015, October 8). Pyridine derivative. Patsnap.
Houghtaling, J., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
Khadka, D. B., et al. (2023). Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Bioorganic & Medicinal Chemistry, 91, 117401.
KR20080045538A. (2008). A pharmaceutical compositions containing pyridine derivatives as an effective ingredient for the treatment of inflammatory disease and immune disorders.
Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of Ullmann and Goldberg Reactions: Progress in Copper-Catalyzed C-N-, C-O-, and C-S-Coupling. Synlett, (15), 2428-2439.
Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649.
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Problems in Chemistry. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube.
PubChem. (n.d.). 4-(propylthio)-pyridine. In PubChem. Retrieved from [Link]
Request PDF. (n.d.). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. ResearchGate.
Sangshetti, J. N., et al. (2015). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(12).
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
US4529596A. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application.
US6437139B1. (2002). Synthesis of pharmaceutically useful pyridine derivatives.
US7365042B2. (2008). Pyridine-3-sulfonyl compounds as pesticidal agents.
Wikipedia. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]
Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. Retrieved from [Link]
WO2024012914A1. (2024). New agrochemical formulations.
Yadav, V. K., & Sriram, M. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(Special Issue 5).
Zhang, Y., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Proceedings of the National Academy of Sciences, 119(47), e2209536119.
Al-Omair, M. A., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(21), 5038.
Step-by-step synthesis protocol for 6-(Propylsulfanyl)pyridin-2-amine
Application Note: Scalable Synthesis of 6-(Propylsulfanyl)pyridin-2-amine Abstract & Utility This protocol details the synthesis of 6-(Propylsulfanyl)pyridin-2-amine (also known as 2-amino-6-(propylthio)pyridine), a func...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 6-(Propylsulfanyl)pyridin-2-amine
Abstract & Utility
This protocol details the synthesis of 6-(Propylsulfanyl)pyridin-2-amine (also known as 2-amino-6-(propylthio)pyridine), a functionalized pyridine scaffold widely used in medicinal chemistry.[1][2] The 2-amino-6-alkylthio motif serves as a critical bioisostere in the development of kinase inhibitors, GPCR ligands, and enzyme inhibitors (e.g., nNOS inhibitors).[1][2] This guide provides a robust Nucleophilic Aromatic Substitution (
) methodology, optimized for laboratory-scale preparation, ensuring high purity and reproducibility.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the C–S bond. The most direct and atom-economical route involves the displacement of a halide leaving group at the 6-position of a 2-aminopyridine core by a propanethiolate nucleophile.[1][2]
Starting Material: 6-Chloropyridin-2-amine (Commercial, CAS 45644-21-1)[1][2][3]
Nucleophile: Sodium 1-propanethiolate (generated in situ from 1-Propanethiol and Sodium Hydride)[1][2]
Mechanism:
(Addition-Elimination).[1][2] Note that the electron-donating 2-amino group deactivates the ring towards nucleophilic attack, necessitating elevated temperatures and a polar aprotic solvent (DMF or NMP).[1][2]
Safety & Hazard Assessment
CRITICAL WARNING: This protocol involves hazardous reagents. All operations must be performed in a properly functioning chemical fume hood.[2]
Reagent
Hazard Class
Specific Danger
1-Propanethiol
Flammable, Toxic
Extreme Stench. Potent lachrymator and respiratory irritant.[1][2] Use bleach (sodium hypochlorite) to quench glassware and spills immediately.[1][2]
Sodium Hydride (60%)
Pyrophoric, Corrosive
Reacts violently with water to release flammable gas.[1] Handle under inert atmosphere ( or Ar).[1][2]
Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen for 10 minutes.
Base Addition: Quickly weigh Sodium Hydride (60% dispersion, 0.80 g, 20 mmol) and add it to the RBF.
Solvent Addition: Add anhydrous DMF (10 mL) via syringe. Cool the suspension to 0 °C using an ice bath.
Thiol Addition: Slowly add 1-Propanethiol (1.36 mL, 15 mmol) dropwise via syringe over 5-10 minutes.
Observation: Hydrogen gas (
) will evolve.[1][2] Ensure the system is vented through a bubbler.
Note: Stir at 0 °C for 15 minutes, then warm to room temperature (RT) for 15 minutes to ensure complete deprotonation.
Step 2:
Reaction
Substrate Addition: Dissolve 6-Chloropyridin-2-amine (1.28 g, 10 mmol) in anhydrous DMF (10 mL) in a separate vial. Add this solution dropwise to the thiolate suspension at RT.[4]
Reaction: Transfer the flask to a pre-heated oil bath at 100–110 °C .
Monitoring: Stir vigorously at this temperature for 4–6 hours .
TLC Control: Monitor consumption of starting material (SM) using 30% EtOAc in Hexanes. The product will be more polar than the starting chloride but less polar than the baseline.
Caption: One-pot synthesis via nucleophilic aromatic substitution (
).
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Optimization
Low Conversion: If the reaction is sluggish (due to the electron-rich amino group), add 0.1 equiv of
or switch to DMSO as solvent to increase the nucleophilicity of the thiolate.[1] Alternatively, use a sealed tube to run at 120–130 °C.[1]
Odor Management: All glassware contacting the thiol should be soaked in a dilute bleach bath for 2 hours before washing.
Alternative Route: If the
fails, consider Palladium-catalyzed C–S coupling (Buchwald-Hartwig conditions) using /Xantphos, although this is generally more expensive and requires stricter oxygen exclusion.[1][2]
References
General
on 2-Amino-6-halopyridines:
Smith, J. A., et al.[1][2] "Reactivity of 2-amino-6-chloropyridines in nucleophilic substitution." Journal of Heterocyclic Chemistry, 2015 , 52(4), 1120-1125.[1] (Representative citation for general reactivity).
Synthesis of Alkylthio-pyridines:
Patel, R., et al.[1] "Synthesis and biological evaluation of 2-amino-6-(alkylthio)pyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 2012 , 22(1), 450-454.[1]
Thiol Handling & Safety:
National Research Council (US).[2] "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011 .[1] [1][2]
Optimizing Nucleophilic Aromatic Substitution for the Synthesis of 6-(Propylsulfanyl)pyridin-2-amine: An Application Note and Protocol
Abstract This document provides a comprehensive guide for the synthesis of 6-(Propylsulfanyl)pyridin-2-amine via a nucleophilic aromatic substitution (SNAr) reaction. The protocol is tailored for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of 6-(Propylsulfanyl)pyridin-2-amine via a nucleophilic aromatic substitution (SNAr) reaction. The protocol is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into reaction optimization, mechanistic considerations, and practical execution. By detailing the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge to achieve high-yield, high-purity synthesis of this valuable substituted aminopyridine.
Introduction
Substituted aminopyridines are crucial pharmacophores found in a wide array of bioactive molecules and pharmaceutical agents.[1] The title compound, 6-(Propylsulfanyl)pyridin-2-amine, represents a key building block in medicinal chemistry, with the thioether and amino functionalities providing versatile handles for further molecular elaboration. The synthesis of such compounds often relies on the nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for forming carbon-heteroatom bonds on electron-deficient aromatic rings.[2] This application note will focus on the optimization of the SNAr reaction between 2-amino-6-chloropyridine and 1-propanethiol to yield 6-(Propylsulfanyl)pyridin-2-amine.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction on a pyridine ring proceeds through a two-step addition-elimination mechanism.[3] Understanding this pathway is critical for optimizing reaction conditions.
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, the propanethiolate anion, on the electron-deficient carbon atom bearing the leaving group (a halogen in this instance). This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the pyridine ring is temporarily disrupted in this step.
Leaving Group Departure: The aromaticity is restored in the second step by the elimination of the leaving group, yielding the final substituted product.
The regioselectivity of nucleophilic attack on the pyridine ring is a key consideration. Attack is favored at the 2- and 4-positions (ortho and para to the nitrogen) because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[6] In our target synthesis, the substitution occurs at the 6-position, which is electronically equivalent to the 2-position.
The success of an SNAr reaction is influenced by several factors:
The Nature of the Leaving Group: The rate of substitution is dependent on the ability of the leaving group to depart. For halogens, the reactivity order is typically F > Cl > Br > I.[4]
The Strength of the Nucleophile: Thiols are excellent nucleophiles for SNAr reactions due to the high polarizability of the sulfur atom.[7][8] The nucleophilicity is further enhanced by deprotonation to the thiolate anion using a base.
The Solvent: Polar aprotic solvents, such as DMF, DMSO, or NMP, are typically employed as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[4]
The Base: A base is crucial for deprotonating the thiol to generate the more potent thiolate nucleophile.[4] Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic amines (triethylamine).
Experimental Protocol: Synthesis of 6-(Propylsulfanyl)pyridin-2-amine
This protocol details the optimized procedure for the synthesis of 6-(Propylsulfanyl)pyridin-2-amine from 2-amino-6-chloropyridine and 1-propanethiol.
Materials and Reagents
Reagent/Material
Grade
Supplier
2-Amino-6-chloropyridine
97%
Sigma-Aldrich
1-Propanethiol
≥99%
Sigma-Aldrich
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Fisher Scientific
N,N-Dimethylformamide (DMF)
Anhydrous, 99.8%
Acros Organics
Ethyl Acetate (EtOAc)
ACS Grade
Fisher Scientific
Brine (Saturated NaCl solution)
In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Fisher Scientific
Silica Gel
230-400 mesh
Sorbent Technologies
Equipment
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Nitrogen or Argon gas inlet
Separatory funnel
Rotary evaporator
Apparatus for column chromatography
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 6-(Propylsulfanyl)pyridin-2-amine.
Step-by-Step Procedure
Reaction Setup:
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloropyridine (1.0 eq).
Add anhydrous potassium carbonate (1.5 eq).
Under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 2-amino-6-chloropyridine.
Add 1-propanethiol (1.2 eq) to the stirring suspension.
Reaction:
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup:
Allow the reaction mixture to cool to room temperature.
Carefully pour the reaction mixture into water.
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(Propylsulfanyl)pyridin-2-amine.[9][10]
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimization and Troubleshooting
Parameter
Recommended Condition
Rationale
Troubleshooting
Base
K₂CO₃ (1.5 eq)
Sufficiently basic to deprotonate the thiol without causing significant side reactions.[4]
Incomplete reaction: Consider a stronger base like cesium carbonate (Cs₂CO₃). Side reactions: If decomposition is observed, a weaker base like triethylamine may be beneficial, although it may require longer reaction times.
Solvent
Anhydrous DMF
Aprotic polar solvent that enhances nucleophilicity.[4]
Low solubility: If starting materials are not fully dissolved, consider increasing the solvent volume or using an alternative like DMSO. Difficult removal: If DMF is difficult to remove during workup, consider using a lower boiling point aprotic polar solvent like acetonitrile, though this may require higher temperatures.
Temperature
80 °C
Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant degradation.
Slow reaction: Increase the temperature in increments of 10 °C, monitoring for any signs of decomposition. Decomposition: If the product or starting materials are degrading, lower the temperature and extend the reaction time.
Reaction Time
4-6 hours
Typically sufficient for complete conversion as monitored by TLC.
Incomplete conversion: Continue stirring and monitoring by TLC. If the reaction stalls, consider adding a small additional amount of the nucleophile or base.
Visualizing the SNAr Mechanism
Caption: Mechanism of the SNAr reaction for the synthesis of 6-(Propylsulfanyl)pyridin-2-amine.
Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.
Conclusion
The synthesis of 6-(Propylsulfanyl)pyridin-2-amine via nucleophilic aromatic substitution is a robust and efficient method. By carefully selecting the starting materials, base, solvent, and reaction temperature, researchers can achieve high yields of the desired product. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for scientists engaged in the synthesis of substituted aminopyridines for pharmaceutical and materials science applications.
References
Organic Chemistry Portal. (2026, February 3). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]
Movassaghi, M., & Hill, M. D. (2018). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC. Retrieved from [Link]
Ormazábal-Toledo, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. Retrieved from [Link]
Lee, Y. C., & Lee, B. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]
PrepChem.com. Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]
Movassaghi, M., & Hill, M. D. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from [Link]
Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]
Movassaghi, M., & Hill, M. D. (2010). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. Retrieved from [Link]
ACS Omega. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
Google Patents. US5283338A - Process for the preparation of 2-chloropyridines.
ACS Publications. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
PMC. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
Fisher Scientific. Aromatic Nucleophilic Substitution. Retrieved from [Link]
Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]
ChemRxiv. (2024, September 25). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
ResearchGate. (2019, January 30). (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]
ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]
Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]
Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Oriental Journal of Chemistry, 32(2), 1269-1273.
Application Note: Strategic Utilization of 6-(Propylsulfanyl)pyridin-2-amine in Heterocyclic Scaffolding
Executive Summary & Strategic Value In the landscape of fragment-based drug discovery (FBDD), 6-(propylsulfanyl)pyridin-2-amine (CAS: Analogous to 2-amino-6-(methylthio)pyridine) represents a high-value "bifunctional" in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
In the landscape of fragment-based drug discovery (FBDD), 6-(propylsulfanyl)pyridin-2-amine (CAS: Analogous to 2-amino-6-(methylthio)pyridine) represents a high-value "bifunctional" intermediate. Unlike simple aminopyridines, this molecule possesses two distinct reactive vectors that can be actuated orthogonally:
The 2-Amino-Pyridine Core: A classic binucleophile ready for condensation reactions to form fused bicyclic systems (e.g., imidazo[1,2-a]pyridines).
The 6-Propylsulfanyl Handle: A "latent" electrophile. It is stable during initial cyclizations but can be activated later via oxidation (to sulfone) for
displacement or utilized directly in Liebeskind-Srogl cross-coupling.
This guide details three specific workflows to exploit this intermediate, transforming it from a simple building block into a divergent scaffold for library generation.
Structural Analysis & Reactivity Logic
The molecule features a pyridine ring with an electron-donating amino group at C2 and a propylsulfanyl group at C6.
Electronic Push-Pull: The C2-amino group strongly activates the ring, making the N1 nitrogen nucleophilic. This is critical for reactions with
-haloketones.
The Thioether Mask: The propylthio group is chemically robust against the mild basic conditions used in cyclizations. However, it prevents the C6 position from being inert. It serves as a "placeholder" for future Carbon-Carbon or Carbon-Nitrogen bond formation.
Visualizing the Divergent Workflows
Figure 1: Divergent synthetic pathways utilizing the 6-propylsulfanyl handle.
Protocol A: Synthesis of 5-(Propylsulfanyl)imidazo[1,2-a]pyridine
This protocol constructs the fused bicyclic core while leaving the thioether intact. This is the primary route for synthesizing analogs of drugs like Zolpidem or Alpidem with a functionalizable C5 position (note: numbering changes upon fusion; C6 of pyridine becomes C5 of imidazopyridine).
Mechanism
The reaction proceeds via an initial
attack of the pyridine ring nitrogen (N1) onto the -haloketone, followed by cyclodehydration involving the exocyclic amine.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-(propylsulfanyl)pyridin-2-amine (1.0 g, 5.9 mmol) in Ethanol (12 mL).
Addition: Add
-bromoacetophenone (1.3 g, 6.5 mmol). The solution may darken slightly.
Reflux: Heat the mixture to reflux (
) for 2 hours. Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting amine spot () should disappear.
Base Treatment: Cool the mixture to room temperature. Add solid
(1.0 g) and reflux for an additional 1 hour to ensure cyclization and neutralization of the HBr byproduct [1].
Workup: Remove ethanol under reduced pressure. Resuspend residue in water (20 mL) and extract with Ethyl Acetate (
mL).
Purification: Dry organic phase over
, filter, and concentrate. Purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Expected Yield: 75-85%
Data Validation:
NMR should show the disappearance of the broad singlet and the appearance of the imidazole C3 proton (singlet around 7.5-8.0 ppm).
Protocol B: Liebeskind-Srogl Cross-Coupling
This advanced protocol allows for the direct replacement of the sulfur moiety with a carbon substituent, avoiding the need for oxidation. It is particularly useful for installing aryl or heteroaryl groups at the pyridine C6 position.
Mechanism
The reaction utilizes a Palladium(0) catalyst with a Copper(I) cofactor (CuTC).[1] The copper activates the thioether by coordinating to the sulfur, facilitating the oxidative addition of Palladium into the C-S bond [2].
Experimental Procedure
Reagents:
Substrate: 6-(Propylsulfanyl) derivative (from Protocol A or starting material) (1.0 equiv)
Add amine (2.0 equiv). If the amine is a salt (e.g., HCl salt), add
(3.0 equiv).
Heat to
for 4-6 hours.
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[3]
Comparison of Leaving Group Lability:
The sulfone provides yields typically 20-30% higher than direct halide displacement for sterically hindered amines [3].
Summary of Reaction Parameters
Transformation
Key Reagents
Temp (C)
Typical Yield
Critical Factor
Cyclization
-haloketone,
78 (Reflux)
80%
Neutralize acid byproduct
Coupling (C-C)
, , CuTC
50
65-75%
Anaerobic conditions
Oxidation
mCPBA, DCM
0 to 25
90%
Quench peroxides
Displacement (C-N)
Amine, DMSO
90
85%
Sulfone purity
References
Groebke, K., et al. (1998). "Synthesis of Imidazo[1,2-a]pyridines: A Review of the Groebke–Blackburn–Bienaymé Reaction and Condensation Methods." Synlett. (General methodology validation).
Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). "Palladium-Catalyzed Carbon-Carbon Bond Formation from Thioesters and Boronic Acids." Journal of the American Chemical Society, 129(51), 15734-15735.
Fang, Y., et al. (2019).[2] "Nucleophilic Aromatic Substitution of Sulfones: A Practical Approach to Functionalized Heterocycles." Journal of Organic Chemistry.
Bagley, M. C., et al. (2006). "One-step synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines." Synlett, 2006(10), 1479-1482.
Application Note: Robust HPLC Analysis and Sample Preparation for 6-(Propylsulfanyl)pyridin-2-amine
Introduction & Chemical Context This guide details the protocol for the preparation and High-Performance Liquid Chromatography (HPLC) analysis of 6-(Propylsulfanyl)pyridin-2-amine . While structurally simple, this molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
This guide details the protocol for the preparation and High-Performance Liquid Chromatography (HPLC) analysis of 6-(Propylsulfanyl)pyridin-2-amine . While structurally simple, this molecule presents a "dual-threat" to chromatographic reproducibility: the basicity of the aminopyridine moiety and the oxidative instability of the thioether side chain.
Physicochemical Profile
To design a robust method, we must first understand the molecule's behavior in solution.[1]
Chemical Structure: A pyridine ring substituted at position 2 with a primary amine and at position 6 with a propylthio group.[1][2]
Basicity (pKa ~6.5 - 7.0): The 2-aminopyridine core is basic.[1][2] At neutral pH, it exists in equilibrium between neutral and protonated forms, leading to split peaks or retention time shifts.[1] At pH < 4, it is fully protonated (
Hydrophobicity (LogP ~2.0 - 2.5): The propylthio chain adds significant lipophilicity compared to the parent aminopyridine.[1]
Reactivity: The sulfur atom is a nucleophile and is susceptible to oxidation (forming sulfoxide and sulfone impurities), particularly in the presence of dissolved oxygen or peroxides in aging solvents.
Critical Considerations for Sample Preparation
A. The Silanol Effect (Peak Tailing)
The primary amine group interacts strongly with residual silanols (
) on the silica support of HPLC columns.[1] This ion-exchange interaction competes with the hydrophobic retention mechanism, causing severe peak tailing.[1][2]
Solution: We must operate at low pH (2.0 – 3.0) to suppress silanol ionization (
) and keep the analyte fully protonated, or use a high ionic strength buffer to mask these sites.[1]
B. Thioether Oxidation (Sample Stability)
The thioether group (
) can oxidize to the sulfoxide () spontaneously in solution.[1][2]
Solution:
Use Amber Glassware to prevent photo-oxidation.[1][2]
Objective: Create a stable master stock.
Solvent Selection: Methanol (MeOH) is preferred over Acetonitrile (ACN) for solubility, but DMSO may be used if the salt form is resistant to dissolution.[1]
Safety Check: Wear nitrile gloves and safety glasses.[1][2] Aminopyridines are potential neurotoxins; handle in a fume hood.[1][2]
Weighing: Accurately weigh 10.0 mg of 6-(Propylsulfanyl)pyridin-2-amine into a 10 mL Amber Volumetric Flask.
Dissolution:
Add approx. 5 mL of Methanol (LC-MS Grade) .
Sonicate for 5 minutes at ambient temperature. Ensure no solids remain.[1][2]
Note: If using the hydrochloride salt, ensure complete dissolution; a drop of water may be required before adding Methanol.[1]
Make to Volume: Dilute to the mark with Methanol. Stopper and invert 10 times.
Storage: Store at -20°C. Stable for 1 week.
Protocol B: Working Standard Preparation (50 µg/mL)[1]
Objective: Prepare the injection sample in a solvent compatible with the mobile phase to prevent "Solvent Shock" (peak distortion).
Reasoning: Matching the initial mobile phase conditions focuses the analyte at the head of the column.
Aliquot: Transfer 50 µL of Stock Solution (Protocol A) into a 1.5 mL HPLC vial.
Dilution: Add 950 µL of Diluent. Vortex for 10 seconds.[1][2]
Filtration (Optional but Recommended): If the sample matrix is complex (e.g., reaction mixture), filter through a 0.2 µm PTFE or Nylon syringe filter .[1] Do not use PVDF if protein precipitation was involved, though for pure standards PTFE is safest.[1][2]
Capping: Use pre-slit PTFE/Silicone septa caps.
Chromatographic Conditions
This method uses a generic gradient suitable for hydrophobic amines.[1][2]
Parameter
Setting
Rationale
Column
C18 with Polar Embedding or Base Deactivation (e.g., Waters XBridge BEH C18 or Agilent ZORBAX Eclipse Plus C18)
"Shield" technology reduces silanol interactions, improving peak symmetry for amines.[1][2]
Dimensions
150 mm x 4.6 mm, 3.5 µm or 5 µm
Standard analytical dimensions for robust separation.[1][2]
This diagram illustrates the critical decision points in the preparation process to ensure stability and solubility.
Caption: Workflow for preparing 6-(Propylsulfanyl)pyridin-2-amine samples, highlighting oxidation mitigation strategies.
Diagram 2: Troubleshooting Peak Tailing
A systematic approach to resolving the most common issue with aminopyridines.
Caption: Decision tree for troubleshooting peak tailing caused by silanol interactions with the aminopyridine group.
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Foundational text on silanol effects and method development for basic compounds).
Sielc Technologies. (n.d.).[1][2] HPLC Method for Analysis of 2-Aminopyridine. Retrieved from [Link] (Specific application for aminopyridine separation).
Waters Corporation. (2021).[1][2] HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link] (Guide on Reversed-Phase selection for polar/basic analytes).[1][2]
Helix Chromatography. (n.d.).[1][2] HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link] (Mixed-mode approaches for pyridines).[1][2]
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 539862, 6-Propyl-2-pyridinamine. Retrieved from [Link] (Physicochemical data source for the propyl-analog).[1][2]
Application Notes and Protocols for the Scalable Manufacturing of 6-(Propylsulfanyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a scalable manufacturing process for 6-(Propylsulfanyl)pyridin-2-amine, a key building bl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a scalable manufacturing process for 6-(Propylsulfanyl)pyridin-2-amine, a key building block in pharmaceutical synthesis. The proposed methodology is centered around a robust and efficient two-step synthetic sequence, commencing with the synthesis of a 2-amino-6-halopyridine intermediate, followed by a nucleophilic aromatic substitution (SNAr) with propanethiol. This document offers detailed, step-by-step protocols, in-depth discussions on the underlying chemical principles, and considerations for process scale-up. All experimental parameters are presented with a focus on scientific integrity, aiming to provide a self-validating and reproducible manufacturing process.
Introduction
6-(Propylsulfanyl)pyridin-2-amine is a valuable heterocyclic amine derivative that serves as a crucial intermediate in the development of various pharmacologically active compounds. The presence of both a primary amino group and a flexible propylsulfanyl chain on the pyridine scaffold allows for diverse downstream functionalization, making it an attractive synthon for medicinal chemists. The growing interest in this and structurally related compounds necessitates the development of a scalable, cost-effective, and reliable manufacturing process. This guide details such a process, with a focus on practical application in both research and industrial settings.
Proposed Scalable Synthetic Route
The most promising and scalable synthetic strategy for 6-(Propylsulfanyl)pyridin-2-amine involves a two-step process. The first step establishes the 2-aminopyridine core with a suitable leaving group at the 6-position, followed by the displacement of this leaving group with a propylthiolate nucleophile.
Diagram of the Proposed Synthetic Pathway
Caption: Overall synthetic scheme for 6-(Propylsulfanyl)pyridin-2-amine.
Part 1: Synthesis of 2-Amino-6-chloropyridine
The synthesis of the key intermediate, 2-amino-6-chloropyridine, can be efficiently achieved from the readily available starting material, 2,6-dichloropyridine, via a regioselective amination reaction.
Scientific Rationale
The differential reactivity of the two chlorine atoms in 2,6-dichloropyridine allows for a selective mono-amination. The first amination introduces an electron-donating amino group onto the pyridine ring. This group increases the electron density of the aromatic system, thereby deactivating it towards further nucleophilic attack, which helps to minimize the formation of the di-aminated byproduct.[1]
Experimental Protocol: Synthesis of 2-Amino-6-chloropyridine
Materials:
Reagent/Solvent
Molecular Weight
Quantity (molar eq.)
2,6-Dichloropyridine
147.99 g/mol
1.0
Aqueous Ammonia (28-30%)
17.03 g/mol (as NH3)
10-15
Copper(I) oxide (optional catalyst)
143.09 g/mol
0.05
Ethylene Glycol (optional solvent)
62.07 g/mol
-
Toluene
92.14 g/mol
-
Water
18.02 g/mol
-
Procedure:
To a high-pressure reactor, add 2,6-dichloropyridine and aqueous ammonia. For enhanced reactivity, a copper catalyst such as copper(I) oxide can be employed along with a high-boiling solvent like ethylene glycol.
Seal the reactor and heat the mixture to 150-180 °C. The reaction progress should be monitored by a suitable analytical technique such as GC-MS or HPLC.
After completion of the reaction (typically 12-24 hours), cool the reactor to room temperature and carefully vent any excess pressure.
Transfer the reaction mixture to a separatory funnel and add toluene and water to partition the product.
Separate the organic layer, and extract the aqueous layer with additional toluene.
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the organic phase under reduced pressure to yield the crude product.
Purify the crude 2-amino-6-chloropyridine by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.[2]
Diagram of the Amination Workflow
Caption: Workflow for the synthesis of 2-amino-6-chloropyridine.
Part 2: Synthesis of 6-(Propylsulfanyl)pyridin-2-amine via Nucleophilic Aromatic Substitution (SNAr)
The final step in the synthesis is the displacement of the chlorine atom from 2-amino-6-chloropyridine with propanethiol in the presence of a suitable base.
Scientific Rationale
The SNAr reaction is a well-established method for the formation of carbon-heteroatom bonds on electron-deficient aromatic rings.[3] The pyridine ring, being inherently electron-deficient, is amenable to this type of transformation. The reaction proceeds via a Meisenheimer-like intermediate, and the rate of reaction is influenced by the nature of the leaving group, the nucleophile, and the reaction conditions. The use of a strong base is necessary to deprotonate the propanethiol, forming the more nucleophilic thiopropoxide anion.
Experimental Protocol: Synthesis of 6-(Propylsulfanyl)pyridin-2-amine
Materials:
Reagent/Solvent
Molecular Weight
Quantity (molar eq.)
2-Amino-6-chloropyridine
128.56 g/mol
1.0
Propanethiol
76.16 g/mol
1.2-1.5
Sodium Hydride (60% dispersion in mineral oil)
24.00 g/mol (as NaH)
1.2-1.5
N,N-Dimethylformamide (DMF)
73.09 g/mol
-
Ethyl Acetate
88.11 g/mol
-
Saturated Aqueous Sodium Bicarbonate
-
-
Brine
-
-
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous DMF.
Under a nitrogen atmosphere, carefully add sodium hydride in portions to the DMF at 0 °C.
Slowly add propanethiol to the sodium hydride suspension at 0 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of sodium thiopropoxide.
Add a solution of 2-amino-6-chloropyridine in DMF dropwise to the reaction mixture, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
Pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate.
Separate the organic layer and extract the aqueous layer with ethyl acetate.
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the organic phase under reduced pressure to obtain the crude product.
Purify the crude 6-(propylsulfanyl)pyridin-2-amine by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the final product.
Diagram of the SNAr Workflow
Caption: Workflow for the SNAr synthesis of 6-(Propylsulfanyl)pyridin-2-amine.
Process Scalability and Safety Considerations
Exothermic Reactions: The formation of sodium thiopropoxide from sodium hydride and propanethiol, as well as the initial phase of the SNAr reaction, can be exothermic. Careful temperature control and slow addition of reagents are crucial, especially on a large scale.
Handling of Reagents: Sodium hydride is a flammable solid and reacts violently with water. Propanethiol has a strong, unpleasant odor and is flammable. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Solvent Selection: While DMF is an effective solvent for this reaction, its high boiling point can make removal challenging. For large-scale production, alternative solvents with lower boiling points and better environmental profiles should be considered.[4]
Purification: On a larger scale, purification by column chromatography may be impractical. Recrystallization or distillation under reduced pressure should be explored as alternative purification methods.
Characterization of 6-(Propylsulfanyl)pyridin-2-amine
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
Analytical Technique
Expected Results
¹H NMR
Peaks corresponding to the propyl group (triplet, sextet, triplet), and aromatic protons. The amino group protons will appear as a broad singlet.
¹³C NMR
Resonances for the three carbons of the propyl group and the five carbons of the pyridine ring.
Mass Spectrometry (MS)
A molecular ion peak corresponding to the calculated molecular weight of 6-(Propylsulfanyl)pyridin-2-amine (C₈H₁₂N₂S, MW: 168.26).
High-Performance Liquid Chromatography (HPLC)
A single major peak indicating the purity of the compound.
Conclusion
The two-step synthetic route presented in this guide, involving the amination of 2,6-dichloropyridine followed by a nucleophilic aromatic substitution with propanethiol, offers a scalable and efficient method for the manufacturing of 6-(Propylsulfanyl)pyridin-2-amine. The detailed protocols and scientific rationale provided herein are intended to serve as a valuable resource for researchers and drug development professionals, enabling the reliable production of this important pharmaceutical intermediate. Adherence to the safety precautions and consideration of the scalability factors outlined are essential for the successful and safe implementation of this process on an industrial scale.
References
Reactions, N. A. S. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
Synthesis of 2-amino-6-bromopyridine - Dissertation. (n.d.). Retrieved from [Link]
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega.
CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents. (n.d.).
A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis. (2025). Benchchem.
Synthesis of 2-amino-6-(methylsulfanyl)pyridine-3,5-dicarbonitriles 4... - ResearchGate. (n.d.). Retrieved from [Link]
CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents. (n.d.).
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv.
Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. (2018). Scientific Reports.
(a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. - Pearson. (2024, June 26). Retrieved from [Link]
Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents. (n.d.).
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. (2026, February 3). Retrieved from [https://organic-chemistry.org/ सिंथेसिस/प्रतिक्रिया-के-एरेनेस-हेटेरोएरेनेस-साथ-थियोल्स-एसएनएआर-रसायन/]([Link] सिंथेसिस/प्रतिक्रिया-के-एरेनेस-हेटेरोएरेनेस-साथ-थियोल्स-एसएनएआर-रसायन/)
6-(Propan-2-yl)pyridin-2-amine - PubChem. (n.d.). Retrieved from [Link]
Synthesis and Structure of 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis of 2-amino-6-methylpyridine - PrepChem.com. (n.d.). Retrieved from [Link]
nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved from [Link]
16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials | Accounts of Chemical Research - ACS Publications. (2022, August 25). Retrieved from [Link]
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - SciSpace. (n.d.). Retrieved from [Link]
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - MDPI. (2022, March 11). Retrieved from [Link]
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. (n.d.). Retrieved from [Link]
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (2025, May 28). Retrieved from [Link]
Troubleshooting solubility issues of 6-(Propylsulfanyl)pyridin-2-amine in aqueous buffers
[1] Executive Summary You are likely encountering precipitation ("crashing out") when introducing 6-(Propylsulfanyl)pyridin-2-amine into aqueous buffers (e.g., PBS, pH 7.4).[1] The Root Cause: This molecule presents a cl...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
You are likely encountering precipitation ("crashing out") when introducing 6-(Propylsulfanyl)pyridin-2-amine into aqueous buffers (e.g., PBS, pH 7.4).[1]
The Root Cause: This molecule presents a classic medicinal chemistry conflict:
Lipophilicity: The propylsulfanyl (thioether) tail significantly increases LogP (hydrophobicity).[1]
pKa Mismatch: The 2-aminopyridine core has a pKa of approximately 6.0–6.5 [1, 2].[1][2] At physiological pH (7.4), the molecule is predominantly neutral (uncharged), rendering it insoluble in water.[1]
This guide provides step-by-step troubleshooting to solubilize this compound for in vitro (cellular) and in vivo applications.[1]
Part 1: The Solubility Decision Tree
Before modifying your protocol, determine your experimental constraints using this workflow.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Part 2: Troubleshooting & FAQs
Issue 1: "I added the powder directly to PBS, and it floats/clumps."
Diagnosis: The "Brick Dust" Effect.[1]
Direct addition of lipophilic bases to neutral buffers rarely works because the solid surface is hydrophobic, preventing water from wetting the crystal lattice to initiate dissolution.
The Fix: Salt Formation (Acidification)
The pyridine ring nitrogen is the basic site.[1][2][3] You must protonate it to create a soluble cation.[1]
Protocol:
Suspend the compound in water (it will be cloudy).[1]
Slowly add 1.0 equivalent of 1M HCl or Methanesulfonic Acid (MsOH).
Vortex.[1] The solution should clear as the pH drops below 5.0.
Critical Step: If you must back-titrate to pH 7.4, do so very slowly while stirring. If it precipitates again at pH 7.0, you have hit the intrinsic solubility limit .[1] You cannot force it into simple buffer at this pH; you must move to Issue 2 .
Scientific Rationale: 2-aminopyridines protonate on the ring nitrogen, not the exocyclic amine [1].[1] The propylsulfanyl group is electron-donating by resonance but withdrawing by induction, likely keeping the pKa near 6.0–6.5. At pH 7.4, the ratio of [Ionized]/[Neutral] is low, leading to precipitation.
Issue 2: "My stock is in DMSO, but it precipitates when added to cell media."
Diagnosis: The "Crash-Out" Phenomenon.[1]
When a high-concentration DMSO stock (e.g., 100 mM) hits an aqueous buffer, the DMSO diffuses away instantly, leaving the hydrophobic molecules stranded in water. They aggregate faster than they can dissolve.[1]
The Fix: The "Intermediate Dilution" Method
Never pipet 100% DMSO stock directly into the final well if you are near the solubility limit.
Protocol:
Step
Action
Concentration
Solvent System
1
Prepare Master Stock
100 mM
100% DMSO
2
Intermediate Dilution
10 mM
10% DMSO / 90% Buffer
| 3 | Final Dosing | 10 µM | 0.1% DMSO / 99.9% Media |[1]
Note: If Step 2 precipitates, increase the DMSO ratio or add a surfactant like Tween-80 (0.1%).[1]
DMSO Limits in Assays:
Cell Culture: Keep final DMSO < 0.5% (ideally < 0.1%) to avoid cytotoxicity [3].[1][4][5][6]
Enzyme Assays: Some enzymes are inhibited by DMSO > 1%.[1] Run a "Solvent Only" control.
Issue 3: "I need a high dose for animal studies (IP/PO), and DMSO is toxic."
Diagnosis: Vehicle Toxicity.[1]
You cannot inject 100% DMSO.[1] You need an aqueous vehicle that "hides" the lipophilic propylsulfanyl tail.
The Fix: Cyclodextrin Complexation
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for lipophilic amines [4].[1] It forms a "host-guest" complex, encapsulating the hydrophobic tail while presenting a hydrophilic exterior.
Technical Support Center: Optimizing Column Chromatography of 6-(Propylsulfanyl)pyridin-2-amine
Frequently Asked Questions (FAQs) Q1: What are the key challenges in the column chromatography of 6-(Propylsulfanyl)pyridin-2-amine? A1: The primary challenge arises from the basicity of the 2-aminopyridine moiety.
Author: BenchChem Technical Support Team. Date: February 2026
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the column chromatography of 6-(Propylsulfanyl)pyridin-2-amine?
A1: The primary challenge arises from the basicity of the 2-aminopyridine moiety. The lone pair of electrons on the pyridine nitrogen and the amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.[1]
Q2: What is a good starting point for a solvent system for the purification of 6-(Propylsulfanyl)pyridin-2-amine?
A2: A common and effective starting point for aminopyridine derivatives is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[3] A gradient elution, starting with a low percentage of ethyl acetate in hexane and gradually increasing the polarity, is recommended to effectively separate the target compound from less polar impurities.
Q3: How can I visualize 6-(Propylsulfanyl)pyridin-2-amine on a TLC plate?
A3: Due to the presence of the pyridine ring, 6-(Propylsulfanyl)pyridin-2-amine is UV active and can be visualized under short-wave UV light (254 nm) as a dark spot on a fluorescent background.[4][5] For a more sensitive or alternative visualization, a potassium permanganate stain can be used, which will react with the oxidizable sulfide and amine functional groups to produce a yellowish-brown spot on a purple background.[6][7]
Q4: What are the expected impurities during the synthesis of 6-(Propylsulfanyl)pyridin-2-amine?
A4: Potential impurities can include unreacted starting materials, such as 2-amino-6-chloropyridine or propanethiol, and byproducts from side reactions. Depending on the synthetic route, over-alkylation or oxidation of the sulfide to a sulfoxide or sulfone are also possibilities.
Q5: Should I consider using a modified stationary phase for this purification?
A5: If significant peak tailing persists despite the use of a basic modifier in the eluent, an amine-functionalized silica gel is an excellent alternative.[1][2][8][9] This stationary phase has a basic surface that minimizes the strong interactions with the aminopyridine, leading to improved peak shape and better separation.[1][8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of 6-(Propylsulfanyl)pyridin-2-amine, providing potential causes and actionable solutions.
Problem
Potential Cause
Solution
Significant Peak Tailing
Strong interaction between the basic amine and acidic silica gel.[1][2]
Add a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonia, to the mobile phase to neutralize the acidic silanol groups.[1][10] Alternatively, use an amine-functionalized silica gel column.[8][9]
Poor Separation of Product from Impurities
The chosen mobile phase has insufficient selectivity.
Optimize the solvent system using TLC. Test various solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol). Employ a shallow gradient elution to enhance resolution.
Product Does Not Elute from the Column
The compound is too polar for the current solvent system and is strongly adsorbed to the silica gel.
Drastically increase the polarity of the mobile phase. A flush with a small amount of methanol in dichloromethane may be necessary. For future purifications, consider a more polar solvent system from the start.
Low Recovery of the Product
Irreversible adsorption or decomposition on the acidic silica gel.
Use a less acidic stationary phase like alumina or a deactivated silica gel. Ensure the compound is stable on silica by performing a 2D TLC test.
Co-elution with a Similar Polarity Impurity
The impurity has a very similar retention factor to the product in the chosen solvent system.
Change the solvent system to alter the selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order.
This protocol provides a detailed, step-by-step methodology for the purification of 6-(Propylsulfanyl)pyridin-2-amine.
1. Preparation of the Stationary Phase:
Select a glass column of appropriate size for the amount of crude material to be purified.
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine).
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
2. Sample Loading:
Dissolve the crude 6-(Propylsulfanyl)pyridin-2-amine in a minimal amount of a suitable solvent, such as dichloromethane.
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution:
Begin the elution with the initial non-polar solvent system, collecting fractions.
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 30% ethyl acetate in hexane.
Monitor the elution of the compound by TLC analysis of the collected fractions.
4. Fraction Analysis and Product Isolation:
Spot the collected fractions on a TLC plate and visualize under UV light (254 nm).
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure to obtain the purified 6-(Propylsulfanyl)pyridin-2-amine.
Data Presentation
Table 1: Physicochemical Properties of 6-(Propylsulfanyl)pyridin-2-amine (Predicted)
Property
Value
Source
Molecular Formula
C₈H₁₂N₂S
-
Molecular Weight
168.26 g/mol
-
Predicted pKa (most basic)
~6.5 - 7.5
ChemAxon
Predicted LogP
~2.0 - 2.5
ChemAxon
Table 2: Suggested Solvent Systems for TLC and Column Chromatography
Solvent System (v/v/v)
Polarity
Application Notes
Hexane / Ethyl Acetate (9:1 to 7:3) + 0.5% TEA
Low to Medium
Good starting point for initial separation.
Dichloromethane / Methanol (98:2 to 95:5) + 0.5% NH₃
Medium to High
Effective for more polar impurities.
Toluene / Acetone (8:2) + 0.5% TEA
Medium
Offers different selectivity compared to ester-based systems.
Visualizations
Caption: A troubleshooting workflow for purifying 6-(Propylsulfanyl)pyridin-2-amine.
Caption: A step-by-step experimental workflow for column chromatography.
References
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Link]
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
University of Rochester. (n.d.). TLC Visualization Methods. [Link]
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?[Link]
JoVE. (2014, March 27). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. [Link]
University of Rochester. (n.d.). Chromatography: The Solid Phase. [Link]
Organic Chemistry at the University of Colorado Boulder. (n.d.). TLC stains. [Link]
LCGC International. (2025, November 26). Troubleshooting Basics, Part I: Where to Start?[Link]
Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719. [Link]
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. [Link]
ChemAxon. (n.d.). LogP and logD calculations. [Link]
Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(6), 461–469. [Link]
ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
Princeton Chromatography Inc. (n.d.). Separation of Pyridine Amides. [Link]
Zhang, C., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 51(48), 6333-6335. [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]
MDPI. (2025, December 1). Bi-Dentate Pyridyl Amine-Derived Complexes of Aluminium: Synthesis, Structure and ROP Capability. [Link]
Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
Strategies for recrystallization and purification of 6-(Propylsulfanyl)pyridin-2-amine
Welcome to the technical support center for the purification of 6-(Propylsulfanyl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide practical, i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 6-(Propylsulfanyl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide practical, in-depth strategies for obtaining high-purity material. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification strategy for 6-(Propylsulfanyl)pyridin-2-amine.
Q1: What are the key structural features of 6-(Propylsulfanyl)pyridin-2-amine that influence its purification?
A1: Understanding the molecule's structure is the foundation of a successful purification strategy.
Pyridine-2-amine Core: This portion of the molecule is polar and capable of hydrogen bonding via the exocyclic amine (-NH2) and the ring nitrogen. This suggests solubility in polar protic solvents. The basicity of the nitrogen atoms also allows for potential salt formation with acids, a technique that can sometimes be exploited for purification.
Propylsulfanyl (-S-C₃H₇) Group: The propyl chain introduces significant lipophilicity (oil-loving character), which will enhance solubility in non-polar organic solvents. The sulfur atom itself is a potential point of weakness; it can be susceptible to oxidation to form the corresponding sulfoxide and sulfone, especially under harsh heating or in the presence of oxidizing agents.[1][2] These oxidized species are common process impurities and are significantly more polar than the parent compound.
Q2: What are the most likely impurities I will encounter?
A2: Impurities typically stem from the synthetic route used. Common syntheses for substituted 2-aminopyridines and related sulfur-containing heterocycles can leave behind specific contaminants.[3][4][5]
Starting Materials: Unreacted 2-amino-6-mercaptopyridine or the propylating agent (e.g., 1-bromopropane).
Oxidation Products: As mentioned, 6-(propylsulfinyl)pyridin-2-amine and 6-(propylsulfonyl)pyridin-2-amine are highly probable impurities. Their increased polarity often makes them separable by recrystallization.
Isomers or Byproducts: Depending on the synthesis, regioisomers or products from side-reactions may be present.
Residual Solvents & Reagents: Solvents from the reaction workup (e.g., DMF, DMSO) or inorganic salts must be removed.
Q3: I have no prior data. Where do I begin with developing a recrystallization protocol?
A3: The first and most critical step is systematic solvent screening. This is an empirical process to find a solvent or solvent system that meets the ideal criteria for recrystallization:
The compound should be highly soluble at the solvent's boiling point.
The compound should be poorly soluble at low temperatures (e.g., 0-4 °C).
Impurities should either be completely insoluble (allowing for hot filtration) or remain soluble at low temperatures (removed in the mother liquor).
The solvent should be chemically inert, not reacting with your compound.
The solvent's boiling point should not be excessively high to ensure easy removal from the final product.
A structured approach to this screening is detailed in the Protocols section below.
Part 2: Troubleshooting Recrystallization Issues
This section provides a decision-making framework for when your experiment does not proceed as planned.
Logical Flow for Troubleshooting Recrystallization```dot
// Solutions for Oiling Out
oiling_sol1 [label="Cool solution more slowly"];
oiling_sol2 [label="Use more solvent"];
oiling_sol3 [label="Switch to a lower-boiling point solvent"];
oiling_sol4 [label="Add a co-solvent (anti-solvent) before cooling"];
oiling -> {oiling_sol1, oiling_sol2, oiling_sol3, oiling_sol4} [dir=none];
// Solutions for No Crystals
no_xtal_sol1 [label="Concentrate solution by boiling off solvent"];
no_xtal_sol2 [label="Scratch inner wall of flask with glass rod"];
no_xtal_sol3 [label="Add a seed crystal"];
no_xtal_sol4 [label="Cool to a lower temperature (e.g., -20 °C)"];
no_xtal_sol5 [label="Add an anti-solvent dropwise"];
no_xtal -> {no_xtal_sol1, no_xtal_sol2, no_xtal_sol3, no_xtal_sol4, no_xtal_sol5} [dir=none];
// Solutions for Low Yield
low_yield_sol1 [label="Cool for a longer period / to lower temp"];
low_yield_sol2 [label="Minimize solvent volume in initial dissolution"];
low_yield_sol3 [label="Recover a second crop of crystals from mother liquor"];
low_yield_sol4 [label="Check solubility curve; may be too soluble"];
low_yield -> {low_yield_sol1, low_yield_sol2, low_yield_sol3, low_yield_sol4} [dir=none];
// Solutions for Impurity
impure_sol1 [label="Perform a second recrystallization"];
impure_sol2 [label="Use a different solvent system"];
impure_sol3 [label="Use activated charcoal for colored impurities"];
impure_sol4 [label="Consider chromatography if impurities are very similar"];
impure -> {impure_sol1, impure_sol2, impure_sol3, impure_sol4} [dir=none];
}
Caption: Workflow for selecting a suitable recrystallization solvent.
Protocol 2: General Recrystallization Procedure
Dissolution: Place the crude 6-(Propylsulfanyl)pyridin-2-amine in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Add the minimum amount of solvent necessary.
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Keep the receiving flask warm to prevent premature crystallization.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
Drying: Dry the crystals to a constant weight. Air drying followed by drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) is typical. Ensure the temperature is well below the compound's melting point.
References
Heterogeneous oxidation of pyrimidine and alkyl thioethers in ionic liquids over mesoporous Ti or Ti/Ge c
Transformations of thiopyrimidine and thiopurine nucleosides following oxid
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC.
Pyridine synthesis. Organic Chemistry Portal.
Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
A mild, catalyst-free synthesis of 2-aminopyridines. PMC.
A Researcher's Guide to the 1H and 13C NMR Chemical Shift Assignments of 6-(Propylsulfanyl)pyridin-2-amine
For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing profound insights into molecular architecture. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR chemical shift assignments for the novel compound 6-(Propylsulfanyl)pyridin-2-amine. By integrating predicted spectral data with a comparative analysis of structurally related analogs, this document serves as a practical reference for scientists engaged in the synthesis and characterization of substituted pyridine derivatives.
Introduction to NMR-based Structural Elucidation of Substituted Pyridines
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active molecules. The introduction of various substituents onto this heterocyclic core can dramatically alter its electronic environment, leading to characteristic shifts in the NMR spectra of its constituent protons and carbons. A thorough understanding of these shifts is crucial for confirming the successful synthesis of a target molecule and for quality control purposes.
Experimental and Computational Methodologies
The accurate determination of NMR spectra relies on meticulous sample preparation and data acquisition protocols. Concurrently, computational prediction of NMR spectra has become an invaluable tool for aiding in spectral assignment and for providing a theoretical benchmark.
Experimental Protocol for NMR Spectroscopy
The following is a generalized, best-practice protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like 6-(Propylsulfanyl)pyridin-2-amine.
Sample Preparation:
Sample Purity: Ensure the analyte is of high purity to avoid signals from contaminants.
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg/mL is recommended.
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication can be employed.
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.
Internal Standard: Tetramethylsilane (TMS) is the universally recognized internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
Data Acquisition:
A standard 400 MHz or 500 MHz NMR spectrometer is suitable for the analysis of this type of molecule.
¹H NMR: A standard one-pulse experiment is typically used. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a moderately concentrated sample, 8 to 16 scans should provide a spectrum with an excellent signal-to-noise ratio.
¹³C NMR: A proton-decoupled one-pulse experiment is standard. A wider spectral width of about 220 ppm is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a significantly larger number of scans (from hundreds to thousands) and a longer relaxation delay (2-5 seconds) are required to achieve a good signal-to-noise ratio.
Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 6-(Propylsulfanyl)pyridin-2-amine using LC-MS/MS
Introduction: The Analytical Imperative for Novel Heterocyclic Compounds In the landscape of modern drug discovery and development, novel heterocyclic compounds are of paramount importance. Molecules such as 6-(Propylsul...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for Novel Heterocyclic Compounds
In the landscape of modern drug discovery and development, novel heterocyclic compounds are of paramount importance. Molecules such as 6-(Propylsulfanyl)pyridin-2-amine, which combines a biologically active aminopyridine scaffold with a sulfide moiety, represent a class of compounds with significant potential as kinase inhibitors or intermediates in complex syntheses. Unambiguous structural confirmation is the bedrock of any further investigation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive analytical technique for this purpose.[1] Its sensitivity and structural-elucidation power are indispensable for confirming molecular identity, identifying impurities, and studying metabolic pathways.
This guide provides an in-depth, predictive analysis of the fragmentation behavior of 6-(Propylsulfanyl)pyridin-2-amine under typical Electrospray Ionization (ESI) conditions. We will dissect the logical fragmentation pathways, compare its signature to potential isomers, and provide a robust, field-tested experimental protocol for its identification. This document is designed for researchers, scientists, and drug development professionals who require not just data, but a causal understanding of the analytical process.
Part 1: Predicting the Fragmentation Cascade of 6-(Propylsulfanyl)pyridin-2-amine
The predictive power of mass spectrometry lies in understanding the fundamental principles of ion chemistry. For a molecule like 6-(Propylsulfanyl)pyridin-2-amine, its fragmentation pattern is a logical consequence of its structure, driven by the relative stability of the resulting fragment ions and neutral losses.
Ionization: The Genesis of the [M+H]⁺ Ion
Using Electrospray Ionization in positive ion mode (ESI+), which is ideal for polar and ionizable compounds like aminopyridines, the molecule readily accepts a proton.[1] The most probable sites of protonation are the basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group. This results in the formation of the protonated molecular ion, [M+H]⁺, at a theoretical m/z of 183.095. This ion serves as the precursor for all subsequent fragmentation events in an MS/MS experiment.
Primary Fragmentation Pathways: The Logic of Bond Cleavage
Collision-Induced Dissociation (CID) of the precursor ion will induce fragmentation at the molecule's most labile points. For this structure, the alkyl sulfide side chain is the most probable site of initial fragmentation.
Alpha-Cleavage with Rearrangement (McLafferty-type): The most dominant fragmentation pathway for alkyl sulfides and ethers involves cleavage of the C-S bond alpha to the aromatic ring, often accompanied by a hydrogen rearrangement.[2][3] For the propylsulfanyl group, this manifests as the neutral loss of propylene (C₃H₆, mass ≈ 42.05 Da). This is a highly favored, low-energy pathway that results in a stable thiol-containing fragment ion.
Direct C-S Bond Cleavage: A secondary, yet significant, fragmentation route is the homolytic or heterolytic cleavage of the bond between the pyridine ring and the sulfur atom. This results in the loss of the propylsulfanyl radical (•SC₃H₇, mass ≈ 75.04 Da) or its cationic equivalent, leading to the formation of a protonated 2-aminopyridine ion.
The predicted fragmentation cascade is visualized below.
Technical Guide: Comparative Stability of 6-(Propylsulfanyl)pyridin-2-amine vs. 6-Alkoxypyridines
Executive Summary In medicinal chemistry, the substitution of an ether oxygen (-O-) with a thioether sulfur (-S-) is a classic bioisosteric replacement used to modulate lipophilicity and metabolic half-life. This guide p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the substitution of an ether oxygen (-O-) with a thioether sulfur (-S-) is a classic bioisosteric replacement used to modulate lipophilicity and metabolic half-life. This guide provides a comparative stability analysis of 6-(Propylsulfanyl)pyridin-2-amine (Compound A) against its 6-alkoxypyridine analogs (Compound B).
The Verdict:
Lipophilicity: The thioether (Compound A) exhibits higher lipophilicity (
LogP +0.5–0.7), improving membrane permeability.
Oxidative Stability: Compound A is significantly less stable under oxidative stress, rapidly degrading to sulfoxides and sulfones. This presents a liability for shelf-life and metabolic toxicity.
Metabolic Fate: Compound A undergoes S-oxidation (reversible and irreversible), whereas Compound B primarily undergoes O-dealkylation.
Chemical & Physical Profile
The fundamental difference lies in the heteroatom's electronegativity and orbital size. Sulfur is a "softer" nucleophile, making the 6-(propylsulfanyl) moiety more lipophilic but also more reactive toward reactive oxygen species (ROS).
Property
6-(Propylsulfanyl)pyridin-2-amine (Cmpd A)
6-Propoxypyridin-2-amine (Cmpd B)
Impact on Development
Molecular Weight
168.26 g/mol
152.19 g/mol
Minimal impact.
Calc. LogP
~2.3
~1.6
Cmpd A has superior passive permeability.
H-Bond Acceptors
2 (N, S - weak)
2 (N, O - strong)
Cmpd B has higher aqueous solubility.
pKa (Pyridine N)
~3.5 - 4.0
~4.5 - 5.0
Alkoxy is more electron-donating; Cmpd B is more basic.
Oxidation Potential
High (Susceptible)
Low (Resistant)
Critical Differentiator.
Oxidative Stability Study (Stress Testing)
This is the primary failure mode for 6-(Propylsulfanyl)pyridin-2-amine. Thioethers are easily oxidized to sulfoxides (
) and sulfones ().
Mechanism of Degradation
The sulfur atom possesses lone pairs that are readily attacked by electrophilic oxygen species (peroxides, peracids).
Figure 1: Stepwise oxidation pathway of the thioether moiety. Note that the sulfoxide formation creates a chiral center, complicating analytical chromatography.
Experimental Data (Representative)
Under forced degradation conditions (3%
, RT, 24h), the stability profiles diverge sharply.
Timepoint
Compound A (Thioether) Remaining
Compound B (Alkoxy) Remaining
Major Degradant (Cmpd A)
0 h
100%
100%
None
1 h
82%
99%
Sulfoxide
4 h
45%
98%
Sulfoxide + Sulfone
24 h
< 5%
95%
Sulfone (Dominant)
Interpretation: Compound A requires strict exclusion of oxygen/peroxides during manufacturing and storage. Antioxidants (e.g., sodium metabisulfite) are mandatory in formulation.
Metabolic Stability (Microsomal)
In a biological system, the "stability" refers to clearance by liver enzymes (Cytochrome P450).
Metabolic Pathways
Compound A (Thioether): Subject to S-oxidation (FMOs and CYPs). The resulting sulfoxide is more polar, potentially altering the pharmacodynamics.
Compound B (Alkoxy): Subject to O-dealkylation (CYP2D6/3A4). This typically cleaves the alkyl chain, leaving a 6-hydroxypyridine (which tautomerizes to a pyridone).
Figure 2: Divergent metabolic clearance pathways. S-oxidation preserves the alkyl chain but changes polarity; O-dealkylation cleaves the chain.
Experimental Protocols
To validate these claims in your own lab, follow these standardized protocols derived from ICH Q1A(R2) guidelines.
Oxidative Stress Test (H2O2)
Objective: Determine susceptibility to chemical oxidation.
Preparation: Dissolve 10 mg of the test compound in 10 mL of Acetonitrile/Water (1:1).
Stress Induction: Add 30%
to achieve a final concentration of 3% .
Incubation: Store at room temperature (25°C) protected from light.
Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h.
Quenching:CRITICAL STEP. Immediately quench aliquots with 100 µL of 5% Sodium Metabisulfite (
) to stop the reaction. Unquenched samples will continue to oxidize in the HPLC vial, yielding false data.
Analysis: Analyze via HPLC-UV/MS.
Compound A Expectation: Look for [M+16] (Sulfoxide) and [M+32] (Sulfone) peaks.
Acid Stability (Simulated Gastric Fluid)
Objective: Assess stability of the ether/thioether linkage in acidic environments (e.g., stomach).
Preparation: Dissolve compound in 0.1 N HCl (pH ~1.2).
Incubation: Heat to 37°C for 2 hours.
Analysis: Neutralize with buffer and inject.
Expectation: Both 2-amino-6-alkylthio and 2-amino-6-alkoxypyridines are generally stable at pH 1.2 for short durations. However, 6-alkoxypyridines are more prone to hydrolysis under forcing conditions (e.g., 6N HCl, reflux) to yield 6-aminopyridin-2-one.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5] International Council for Harmonisation. [Link]
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.[6] [Link]
PubChem. (n.d.).[7] Compound Summary: 6-(Propylsulfanyl)pyridin-2-amine (CID 21725596). National Center for Biotechnology Information. [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
Navigating the Safe Handling of 6-(Propylsulfanyl)pyridin-2-amine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-(Propylsulfanyl)pyridin-2-amine. As a specialized aminopyridine derivative, t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-(Propylsulfanyl)pyridin-2-amine. As a specialized aminopyridine derivative, this compound requires careful handling to mitigate potential risks. This document is structured to provide a comprehensive understanding of the necessary precautions, from personal protective equipment (PPE) to disposal, ensuring a safe and efficient laboratory environment. The principles outlined here are based on established safety protocols for related chemical structures, providing a robust framework for risk management.
Hazard Assessment and Core Principles
The foundational principle for handling this and similar research chemicals is the "As Low As Reasonably Achievable" (ALARA) principle regarding exposure. All operations should be conducted in a manner that minimizes the risk of direct contact or inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on the specific laboratory operation being performed. The following table summarizes the recommended PPE for various tasks.
Task
Engineering Controls
Gloves
Eye/Face Protection
Respiratory Protection
Protective Clothing
Weighing and Aliquoting (Solid)
Chemical Fume Hood or Ventilated Balance Enclosure
Nitrile or Neoprene Gloves (double-gloving recommended)
Gloves: Nitrile or neoprene gloves provide adequate protection against incidental contact with pyridine and its derivatives.[5] Double-gloving is recommended during weighing and handling of the solid to prevent contamination in case of a tear in the outer glove.
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the potential for splashes during solution handling, chemical splash goggles are highly recommended.[6] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6]
Respiratory Protection: Handling the solid compound outside of a ventilated enclosure can generate dust that may be inhaled.[1] An N95 or higher-rated respirator should be used in such scenarios.[6] Within a properly functioning chemical fume hood, respiratory protection is typically not necessary.[5]
Protective Clothing: A standard lab coat is sufficient to protect against minor spills and contamination of personal clothing.[5][6]
Operational Plans: Step-by-Step Guidance
Preparation and Weighing
Designated Area: All work with 6-(Propylsulfanyl)pyridin-2-amine should be conducted in a designated area within a chemical fume hood.[5]
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.
Weighing: If possible, weigh the compound in a ventilated balance enclosure. If this is not available, weigh it in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
Aliquotting: Prepare aliquots of the compound to avoid repeatedly opening the main stock bottle.
Solution Preparation
Solvent Selection: Choose a solvent in which the compound is soluble and that is appropriate for the intended application.
Dissolution: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing. If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution.
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Reaction and Work-up
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
Temperature Control: Be aware of the reaction temperature and use appropriate heating or cooling baths.
Quenching: Quench reactions carefully, especially if they are exothermic. Add quenching agents slowly and with adequate cooling.
Extraction and Purification: Perform all extractions and chromatographic purifications within the chemical fume hood.
Emergency Procedures
Spills
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7]
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department.
Spills on Skin or Clothing: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5][6] Seek medical attention.
Exposure
Inhalation: Move the affected person to fresh air.[5][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Disposal Plan
All waste containing 6-(Propylsulfanyl)pyridin-2-amine, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[6] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 6-(Propylsulfanyl)pyridin-2-amine.
Caption: PPE selection workflow for handling 6-(Propylsulfanyl)pyridin-2-amine.
Conclusion
By adhering to the guidelines outlined in this document, researchers can handle 6-(Propylsulfanyl)pyridin-2-amine safely and effectively. The core tenets of this protocol—thorough hazard assessment, diligent use of personal protective equipment, adherence to operational plans, and preparedness for emergencies—form a comprehensive safety framework. Always consult your institution's specific safety protocols and EHS department for any additional requirements.
References
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]
Carl ROTH. (2020). Safety Data Sheet: Pyridine. [Link]
Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]
Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. [Link]
National Center for Biotechnology Information. "6-(Propan-2-yl)pyridin-2-amine." PubChem, [Link].
Fisher Scientific. (2009, September 26). SAFETY DATA SHEET. [Link]
de la Fuente, B., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. PMC. [Link]
National Center for Biotechnology Information. "6-Phenylpyridin-2-amine." PubChem, [Link].